2,2-Dibromo-1,2-diphenyl-1-ethanone
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Overview
Description
2,2-Dibromo-1,2-diphenyl-1-ethanone is an organic compound with the molecular formula C14H10Br2O. It is a brominated derivative of diphenylethanone and is known for its unique chemical properties and reactivity. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1,2-diphenyl-1-ethanone can be synthesized through the bromination of 1,2-diphenylethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1,2-diphenyl-1-ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Reduction Reactions: The compound can be reduced to form 1,2-diphenylethanone or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 1,2-diphenylethanone.
Oxidation: Formation of higher brominated compounds.
Scientific Research Applications
2,2-Dibromo-1,2-diphenyl-1-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1,2-diphenyl-1-ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive towards nucleophilic substitution reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: A simpler brominated compound with similar reactivity.
2-Bromo-1,2-diphenylethanol: A hydroxyl derivative with different chemical properties.
1,2-Dibromo-1-phenylethane: Another brominated derivative with distinct reactivity.
Uniqueness
2,2-Dibromo-1,2-diphenyl-1-ethanone is unique due to its specific bromination pattern and the presence of two phenyl groups. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,2-dibromo-1,2-diphenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O/c15-14(16,12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDASOOILMAVCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397326 |
Source
|
Record name | 2,2-dibromo-1,2-diphenyl-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15023-99-1 |
Source
|
Record name | 2,2-dibromo-1,2-diphenyl-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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